molecular formula C18H23BrN2O B3611921 2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B3611921
M. Wt: 363.3 g/mol
InChI Key: MBIBQNYAUFTOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as BRDMT, is a synthetic compound that has drawn attention in the scientific community due to its potential therapeutic applications. BRDMT belongs to the class of diazatricyclic compounds and has been shown to have promising pharmacological properties, making it a target for further research.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is thought to act on several targets in the brain. One proposed mechanism is that this compound acts as a modulator of the sigma-1 receptor, a protein that is involved in several physiological processes, including the regulation of ion channels and the modulation of neurotransmitter release. This compound has also been shown to interact with the dopamine D2 receptor, suggesting that it may have potential in the treatment of disorders such as schizophrenia and addiction.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the promotion of neural stem cell growth and differentiation. Additionally, it has been shown to have anti-inflammatory properties and to increase the expression of proteins involved in neuronal survival and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments is its potential therapeutic applications, particularly in the field of neuroscience. Additionally, the synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for further research. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of interest is the development of more selective sigma-1 receptor modulators, which may have potential therapeutic applications in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential in the treatment of other disorders, such as addiction and schizophrenia. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in preclinical and clinical studies.

Scientific Research Applications

2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to have potential therapeutic applications, particularly in the field of neuroscience. Several studies have investigated the effects of this compound on the central nervous system and have found that it exhibits neuroprotective and neuroregenerative properties. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, it has been shown to promote the growth and differentiation of neural stem cells, suggesting that it may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O/c1-3-7-18-11-20-9-17(2,16(18)22)10-21(12-18)15(20)13-5-4-6-14(19)8-13/h4-6,8,15H,3,7,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIBQNYAUFTOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 2
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 3
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 4
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 5
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Reactant of Route 6
2-(3-bromophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

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